![molecular formula C20H20N6O2 B6447516 2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2549001-32-1](/img/structure/B6447516.png)
2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
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Overview
Description
2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a useful research compound. Its molecular formula is C20H20N6O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is 376.16477390 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
The pyrano[3,2-c]quinolone scaffold has been associated with potent anticancer effects. Alkaloids like zanthosimuline and huajiaosimuline, which contain this motif, exhibit cytotoxicity against cancer cells . Researchers have explored derivatives of this compound as potential anticancer agents.
Antibacterial Properties
Furo[3,2-c]quinolone derivatives, including araliopsine and almein, are isolated from Rutaceae species. These compounds possess antibacterial activity, making them valuable in combating bacterial infections .
Antimalarial Applications
The pyrano[3,2-c]quinolone framework has also shown promise in antimalarial research. Its structural features may contribute to inhibiting malarial parasites .
Anti-inflammatory Effects
Certain furo[3,2-c]quinolones exhibit anti-inflammatory properties. These compounds could potentially be used to modulate inflammatory responses in various diseases .
Inhibition of Calcium Signaling
Pyrano[3,2-c]quinolones have been investigated for their impact on calcium signaling pathways. Understanding their effects on cellular calcium levels is crucial for drug development .
Targeting TNF-α and Platelet Aggregation
Furo[3,2-c]quinolone hybrids have diverse pharmacological activities, including inhibition of TNF-α (a pro-inflammatory cytokine) and platelet aggregation. These properties may have therapeutic implications .
Mechanism of Action
Target of Action
The primary target of this compound is the Bromo and Extra Terminal Domain (BET) . Specifically, it binds to the second bromodomain (BD2) of the BET proteins . BET proteins play a crucial role in regulating gene expression, and their dysregulation is associated with various diseases, including cancer .
Mode of Action
The compound acts as a BD2-selective BET inhibitor . It potently binds to the BRD4 BD2 with an IC50 value of 0.79 nM, displaying 354-fold selectivity over BRD4 BD1 . This selective binding disrupts the interaction between BET proteins and acetylated histones, thereby inhibiting the transcription of target genes .
Biochemical Pathways
By inhibiting BET proteins, the compound affects the transcription of a wide range of genes involved in cell proliferation, inflammation, and other cellular processes . The downstream effects of this inhibition can lead to the suppression of tumor growth and inflammation .
Result of Action
The compound displays potent antiproliferative activity against multiple tumor cell lines . For instance, it showed significant efficacy against the MV4-11 cell line, with an IC50 value of 0.55 nM . It showed weak cytotoxicity against normal lung fibroblast cells, highlighting its safety profile .
properties
IUPAC Name |
4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]furo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-25-13-15(12-24-25)14-10-22-20(23-11-14)28-16-3-7-26(8-4-16)19-17-5-9-27-18(17)2-6-21-19/h2,5-6,9-13,16H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXJCJXLGBITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CC5=C4C=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine |
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